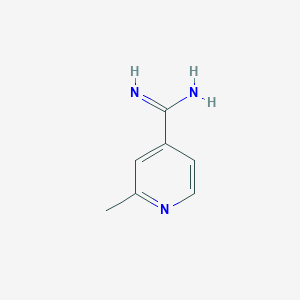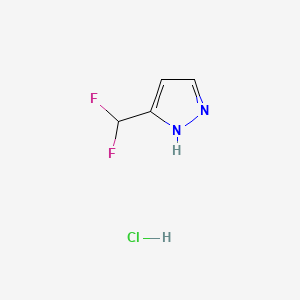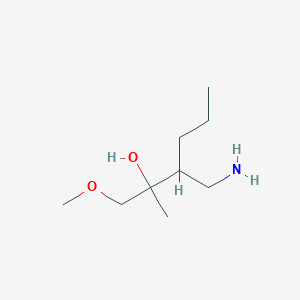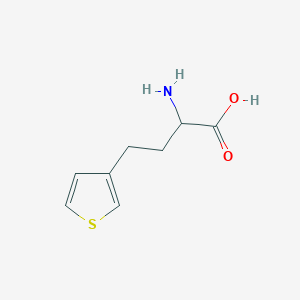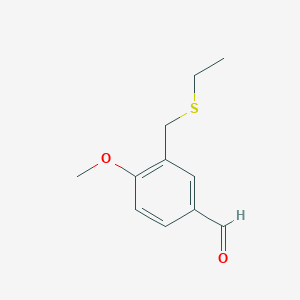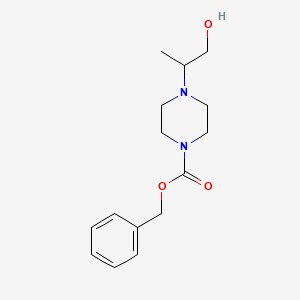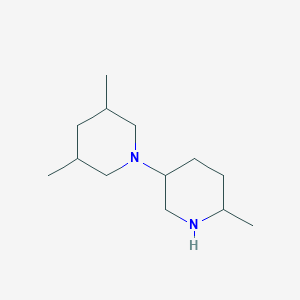
3,5,6'-Trimethyl-1,3'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic amines consisting of a six-membered ring containing five methylene bridges and one amine bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(6-methylpiperidin-3-yl)piperidine typically involves the hydrogenation of 3,5-dimethylpyridine. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride (Super-Hydride) .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation under controlled conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1-(6-methylpiperidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpiperidine: Another dimethyl-substituted piperidine with different positional isomerism.
Piperidine: The parent compound without any methyl substitutions.
Uniqueness
3,5-Dimethyl-1-(6-methylpiperidin-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H26N2 |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
3,5-dimethyl-1-(6-methylpiperidin-3-yl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-10-6-11(2)9-15(8-10)13-5-4-12(3)14-7-13/h10-14H,4-9H2,1-3H3 |
Clé InChI |
HPAUANATDMMYES-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CN1)N2CC(CC(C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


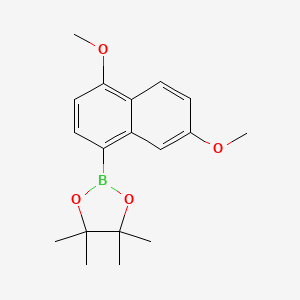
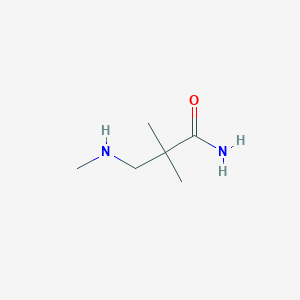

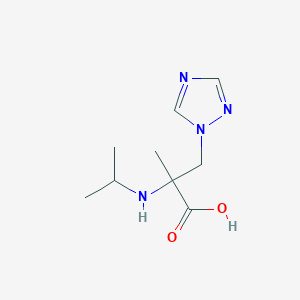
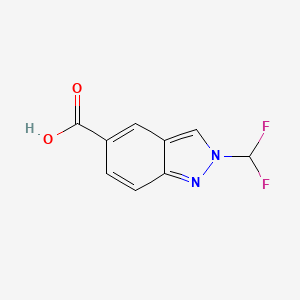
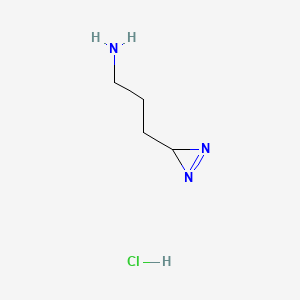
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)

